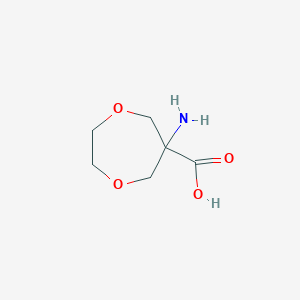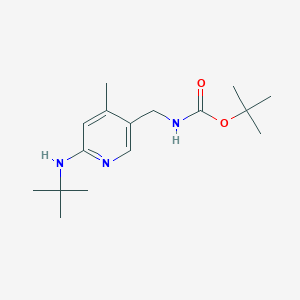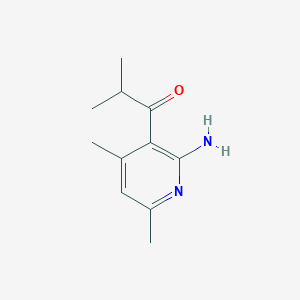
6-Amino-1,4-dioxepane-6-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
6-Amino-1,4-dioxepane-6-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
6-Amino-1,4-dioxepane-6-carboxylicacid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in biochemical studies to understand various biological processes.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The exact mechanism of action of 6-Amino-1,4-dioxepane-6-carboxylicacid is not well-documented. like other amino acids and related compounds, it likely interacts with specific molecular targets and pathways in biological systems. These interactions can influence various biochemical processes, leading to its observed effects .
Comparison with Similar Compounds
6-Amino-1,4-dioxepane-6-carboxylicacid can be compared with other similar compounds, such as:
1,4-Dioxepane-6-carboxylic acid: Lacks the amino group, which may result in different chemical properties and reactivity.
6-Aminocaproic acid: Similar in having an amino group but differs in the ring structure and overall molecular configuration. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-amino-1,4-dioxepane-6-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c7-6(5(8)9)3-10-1-2-11-4-6/h1-4,7H2,(H,8,9) |
InChI Key |
DXCCETDAHQCRPT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CO1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12999606.png)


![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid](/img/structure/B12999622.png)


![1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethanone](/img/structure/B12999649.png)
![(3-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B12999652.png)





![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanoic acid](/img/structure/B12999696.png)
